Janus green B
Overview
Description
Janus Green B is a dark green to black powder belonging to the phenazine group of dyes. It was introduced by Leonor Michaelis in 1900. This compound is unique because it must be oxidized to become colored. In histology, this compound is used to stain mitochondria in living tissues, making it a vital stain .
Mechanism of Action
Target of Action
Janus Green B is a vital stain that specifically targets mitochondria . It has the ability to cross the cell membrane due to its lipophilic nature . The staining groups of this compound carry a positive charge and bind to the negatively charged inner membrane of the mitochondria .
Mode of Action
The primary interaction of this compound is with the cytochrome c oxidase present in the inner membrane of the mitochondria . This enzyme plays a crucial role in maintaining the oxidized state of the dye, resulting in a blue-green color . In the cytoplasm, the dye is reduced to a colorless state .
Biochemical Pathways
This compound is involved in the visualization of the electron transfer chain in mitochondria . The oxidation and reduction of the dye reveal alterations to this chain . The color change of the dye, from blue-green when oxidized to colorless or light pink when reduced, indicates the amount of oxygen present .
Pharmacokinetics
Its lipophilic nature allows it to cross cell membranes and reach its target, the mitochondria .
Result of Action
The action of this compound results in the staining of mitochondria, allowing for the direct observation of the shape, distribution, and movement of active mitochondria . This staining can be maintained for several hours, providing valuable insights into mitochondrial function .
Action Environment
The action of this compound is influenced by the presence of oxygen. In an oxygen-rich environment, the dye is oxidized to a blue color . In the absence of oxygen, the dye is reduced and changes to a pink color . This indicates that the efficacy and stability of this compound are dependent on environmental factors such as oxygen levels .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: Janus Green B is a vital stain that interacts with DNA. Its unique ability to specifically label mitochondria in living cells makes it invaluable for scientific research. When oxidized, this compound reveals alterations to the electron transfer chain within mitochondria .
Interactions with Biomolecules: this compound interacts with various biomolecules, including enzymes, proteins, and other cellular components. Its cationic nature allows it to bind to the negatively charged inner mitochondrial membrane. The enzyme cytochrome c oxidase maintains the dye in its oxidized state, resulting in a blue-green color. Conversely, reduction in the cytoplasm renders the dye colorless .
Cellular Effects
Influence on Cell Function: this compound impacts cell function by affecting cellular processes such as cell signaling pathways , gene expression , and cellular metabolism . Its precise localization within mitochondria allows researchers to observe mitochondrial morphology, distribution, and movement in living cells .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory settings, this compound exhibits temporal changes. Researchers observe its stability, degradation, and any long-term effects on cellular function in in vitro or in vivo studies. These investigations provide valuable insights into its practical applications .
Dosage Effects in Animal Models
Thresholds and Toxicity: this compound’s effects vary with different dosages in animal models. Researchers study threshold effects and potential toxicity at high doses. Understanding these dose-response relationships is crucial for safe and effective use .
Metabolic Pathways
Enzymes and Metabolite Levels: Describe the metabolic pathways involving this compound. Investigate its interactions with enzymes, cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Cellular Localization: Explore how this compound is transported and distributed within cells and tissues. Investigate interactions with transporters, binding proteins, and its impact on localization or accumulation .
Subcellular Localization
Targeting Signals and Modifications: Detail the subcellular localization of this compound. Consider targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Janus Green B can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with phenazine derivatives. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenazine derivative under alkaline conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Controlling temperature, pH, and reaction time to maximize yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
Janus Green B undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound is oxidized to a blue-green color.
Reduction: In the absence of oxygen, it is reduced to a pink or colorless compound
Common Reagents and Conditions
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents such as sodium dithionite can reduce this compound.
Major Products Formed
Oxidized Form: Blue-green colored compound.
Reduced Form: Pink or colorless compound
Scientific Research Applications
Janus Green B has a wide range of applications in scientific research:
Biology: Used to stain mitochondria in living cells, allowing researchers to study cellular respiration and mitochondrial function.
Medicine: Applied in assays for diagnosing amyloid-related diseases and assessing mitochondrial function and toxicity
Chemistry: Utilized in studies of redox reactions and as an indicator of the redox state in various chemical processes.
Industry: Employed in the rapid staining of peripheral nerves in insects and other living materials such as fungi, yeast cells, chromosomes, and nucleic acids
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenazine dye used for staining and as a redox indicator.
Safranin O: A basic dye used for staining in histology and microbiology.
Neutral Red: A vital stain used for staining living cells and tissues.
Uniqueness of Janus Green B
This compound is unique in its ability to specifically stain mitochondria in living cells due to its interaction with cytochrome oxidase. This specificity makes it an invaluable tool for studying mitochondrial function and cellular respiration .
Properties
IUPAC Name |
8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACTDWGHQXLGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883898 | |
Record name | Janus Green B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-83-2 | |
Record name | Janus Green B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2869-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Janus green B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Janus green B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Janus Green B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JANUS GREEN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9KQ101KHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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